Adh-6 (tfa) -

Adh-6 (tfa)

Catalog Number: EVT-10963257
CAS Number:
Molecular Formula: C31H37F3N8O11
Molecular Weight: 754.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adh-6 (trifluoroacetic acid) is a compound that has garnered attention for its potential applications in cancer therapy, particularly in the context of mutant p53 protein aggregation. This compound is classified as an oligopyridylamide, which interacts with proteins to modulate their function and prevent aggregation. The unique characteristics of Adh-6 make it a subject of interest in both chemical synthesis and biological research.

Source

Adh-6 is synthesized using trifluoroacetic acid as a solvent and reaction medium. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the final product. The compound's structure and properties have been analyzed through various spectroscopic methods, including nuclear magnetic resonance and mass spectrometry.

Classification

Adh-6 falls under the category of small organic molecules known as protein mimetics. These compounds are designed to mimic the structure and function of natural proteins, allowing them to interact with biological systems effectively. In particular, Adh-6 has been studied for its ability to inhibit the aggregation of mutant forms of p53, a protein often implicated in cancer.

Synthesis Analysis

Methods

The synthesis of Adh-6 typically involves the following steps:

  1. Preparation: A mixture of resorcinol and hexamethylenetetramine is dissolved in trifluoroacetic acid under an inert atmosphere.
  2. Reaction Conditions: The mixture is stirred at elevated temperatures (approximately 130 °C) for an extended period (up to 24 hours), followed by further heating.
  3. Workup: After cooling, the reaction mixture is treated with hydrochloric acid to precipitate the product, which is then filtered, washed, and recrystallized from a suitable solvent such as dimethylformamide.

The yield of this synthesis can vary; for example, one reported yield was approximately 44.6% .

Technical Details

The technical aspects of the synthesis include controlling temperature and pressure conditions to ensure optimal reaction kinetics. The use of trifluoroacetic acid not only serves as a solvent but also plays a role in stabilizing intermediates during the reaction process.

Molecular Structure Analysis

Structure

Adh-6 has a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its interaction with proteins. The precise molecular formula and structural details can be elucidated through spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Data

The molecular weight of Adh-6 is calculated based on its constituent atoms, with specific attention paid to the presence of nitrogen and oxygen atoms that contribute to its functional properties. For instance, the presence of cationic side chains enhances its binding affinity to target proteins .

Chemical Reactions Analysis

Reactions

Adh-6 participates in several chemical reactions that are relevant to its function as an amyloid inhibitor:

  1. Aggregation Inhibition: Adh-6 effectively inhibits the self-assembly of aggregation-prone peptides such as mutant p53, preventing their transition from random coil structures to β-sheet fibrils.
  2. Binding Interactions: The compound exhibits strong binding affinity for mutant p53 aggregates, which is critical for its therapeutic action .

Technical Details

The efficacy of Adh-6 in inhibiting aggregation can be quantified using techniques such as Thioflavin T fluorescence assays and transmission electron microscopy, which visualize fibril formation and disaggregation processes.

Mechanism of Action

Process

The mechanism by which Adh-6 exerts its therapeutic effects involves several key steps:

  1. Binding: Adh-6 binds to mutant p53 aggregates through cation–π interactions with aromatic residues.
  2. Dissociation: This binding disrupts pre-formed aggregates, restoring the normal function of p53 in regulating cell cycle processes.
  3. Transcriptional Activation: By reactivating wild-type p53 activity, Adh-6 promotes transcriptional responses that can lead to apoptosis in cancer cells .

Data

Studies have demonstrated that Adh-6 significantly reduces the formation of amyloid fibers associated with mutant p53, indicating its potential utility in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

Adh-6 typically appears as a crystalline solid at room temperature. Its solubility profile indicates good solubility in polar solvents like trifluoroacetic acid but limited solubility in non-polar solvents.

Chemical Properties

The chemical stability of Adh-6 is influenced by environmental factors such as temperature and pH. It exhibits a propensity for forming stable complexes with target proteins due to its multi-functional nature.

Relevant data include:

  • Molecular Weight: Approximately 366 g/mol
  • Solubility: Soluble in trifluoroacetic acid
  • Stability: Stable under acidic conditions but may degrade under extreme temperatures or basic environments.
Applications

Adh-6 has significant applications in scientific research, particularly in cancer biology:

  1. Cancer Therapeutics: It shows promise as an inhibitor of mutant p53 aggregation, potentially leading to new therapies for cancers driven by p53 mutations.
  2. Biomolecular Research: Its ability to modulate protein interactions makes it valuable for studying protein folding diseases and developing new biomolecular tools .
Introduction to Mutant p53 Aggregation in Oncogenesis

p53 as a Tumor Suppressor: Loss of Function and Oncogenic Gain-of-Function Mechanisms

The p53 protein, termed the "guardian of the genome," is a critical tumor suppressor activated by cellular stressors such as DNA damage, hypoxia, or oncogene activation. Under physiological conditions, p53 regulates cell cycle arrest, DNA repair, senescence, and apoptosis by transactivating target genes (e.g., MDM2 and BAX). It exists as a homotetramer with structured DNA-binding (residues 94–292) and tetramerization domains, flanked by intrinsically disordered regions. Notably, over 50% of human cancers harbor missense mutations in the p53 gene, with >90% occurring in the DNA-binding domain. These mutations cluster at hotspot residues (e.g., R248, R273, R175) and are classified as:

Table 1: Key p53 Mutation Hotspots and Functional Consequences

Mutation TypeRepresentative MutationsPrimary EffectOncogenic Consequence
StructuralR175HDomain destabilizationLoss of DNA binding
ContactR273CDisrupted DNA contactImpaired transcription
Dual (structural/contact)R248WBoth destabilization and DNA contact lossAggregation and gain-of-function

Mutations induce two synergistic oncogenic mechanisms:

  • Loss of Function: Destabilization of the DNA-binding domain’s hydrophobic core impairs DNA binding, abolishing transcriptional activity.
  • Gain-of-Function: Mutant p53 acquires oncogenic properties, including promotion of metastasis, chemoresistance, and dysregulation of proliferative genes. This is partly mediated by dominant-negative inhibition of wild-type p53 and its paralogs (p63/p73) [2] [7].

Amyloid-Like Aggregation of Mutant p53: Pathological Significance in Cancer Progression

Mutant p53 aggregates into inactive, cytosolic amyloid-like structures due to the inherent instability of its DNA-binding domain. Key drivers of aggregation include:

  • Exposure of Aggregation-Prone Regions: Mutations (e.g., R248W) replace charged "gate-keeper" arginine residues with hydrophobic residues (tryptophan, glutamine), exposing a hydrophobic β-sandwich core (residues 251–258). This nucleating domain self-assembles into β-sheet-rich fibrils.
  • Coaggregation Cascades: Mutant p53 aggregates sequester wild-type p53, p63, and p73 into inactive inclusions. This paralog inactivation disrupts apoptosis and cell cycle control, enabling uncontrolled proliferation.
  • Transcriptional Dysregulation: Aggregation induces overexpression of heat-shock proteins (e.g., Hsp70) and antiapoptotic genes, further supporting tumor survival [2] [7].

Table 2: Pathological Consequences of Mutant p53 Aggregation in Cancer

Aggregation MechanismCellular ImpactClinical Association
Sequestration of wild-type p53/p63/p73Impaired DNA damage response and apoptosisTumor metastasis and chemoresistance
Hsp70 overexpressionInhibition of apoptosisEnhanced tumor cell proliferation
Amyloid-like fibril depositionInactivation of tumor suppressor networksReduced patient survival in pancreatic cancer

Biophysical studies confirm amyloid-like properties in mutant p53, including Thioflavin T-positive kinetics and resistance to proteolysis. These aggregates are prevalent in pancreatic, breast, and ovarian carcinomas with mutant p53 [2] [7].

Rationale for Targeting Mutant p53 Aggregates as a Therapeutic Strategy

Conventional cancer therapies struggle to reactivate aggregated mutant p53. The rationale for disaggregation-based strategies includes:

  • Selectivity: Aggregates are exclusive to mutant p53-expressing cancers, sparing normal tissues.
  • Dual Restoration: Dissolving aggregates concurrently restores wild-type p53 function and neutralizes oncogenic gain-of-function.
  • Precedents for Efficacy: Peptide-based inhibitors (e.g., ReACp53) demonstrate reduced tumor growth in vivo by masking aggregation-prone residues.

ADH-6 emerges as a rationally designed tripyridylamide compound that targets the aggregation-nucleating subdomain (residues 251–258). Its trifluoroacetate (TFA) salt form enhances aqueous solubility and stability, crucial for bioavailability. Key mechanistic advantages include:

  • Aggregate Dissolution: ADH-6 binds mutant p53’s hydrophobic core, dissolving preformed fibrils (25 μM, 10 h; dot blot assay).
  • Transcriptional Reactivation: Treatment (5 μM, 24 h) upregulates p53 targets (MDM2, BAX) in pancreatic cancer cells (MIA PaCa-2; R248W mutant), inducing apoptosis.
  • Selective Cytotoxicity: ADH-6 kills mutant p53-harboring cells (EC50 ~7.5 μM at 48 h) but not wild-type p53 cells [1] [2] [3].

Table 3: ADH-6 Molecular Attributes and Functional Effects

AttributeADH-6 (Free Base)ADH-6 TFABiological Impact
Molecular formulaC29H36N8O9C31H37F3N8O11Enhanced solubility/stability
Molecular weight640.64 g/mol754.67 g/molImproved pharmacokinetics
Mutant p53 aggregate dissociationObserved at 5 μM (6 h)Equivalent molar activityRestoration of transcriptional function
In vivo tumor regressionNot tested15 mg/kg (i.p., q2d)Reduced xenograft growth; prolonged survival

This approach validates amyloid inhibition as a viable anticancer strategy, leveraging protein mimetics to target previously "undruggable" aggregates [1] [3] [7].

Properties

Product Name

Adh-6 (tfa)

IUPAC Name

methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate;2,2,2-trifluoroacetic acid

Molecular Formula

C31H37F3N8O11

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7)

InChI Key

GFIRNLARNWCPHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O

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